Foliamenthic acid

Diabetes Metabolic Disease Enzyme Inhibition

Foliamenthic acid (CAS: 26187-80-4), also known as (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid, is an acyclic monoterpenoid with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol. It has been isolated as a natural product from various plant sources, including methanol extracts of *Nymphoides indica* leaves, the roots and leaves of *Crescentia cujete*, and *Zingiber officinale*.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B021783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoliamenthic acid
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC(=CCO)CCC=C(C)C(=O)O
InChIInChI=1S/C10H16O3/c1-8(6-7-11)4-3-5-9(2)10(12)13/h5-6,11H,3-4,7H2,1-2H3,(H,12,13)/b8-6+,9-5+
InChIKeySMFMBDDFGPDMMD-RFSWUZDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Foliamenthic Acid: Procurement-Focused Compound Profile and Baseline Characteristics


Foliamenthic acid (CAS: 26187-80-4), also known as (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoic acid, is an acyclic monoterpenoid with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It has been isolated as a natural product from various plant sources, including methanol extracts of *Nymphoides indica* leaves, the roots and leaves of *Crescentia cujete*, and *Zingiber officinale* [1]. The compound features a hydroxyl group at the 8th position and conjugated double bonds at the 2nd and 6th positions, contributing to its classification as a carboxylic acid derivative of geraniol . Its primary reported bioactivity is inhibition of the enzyme α-glucosidase, which positions it as a research tool for studying metabolic pathways and as a potential scaffold for antidiabetic drug discovery .

α-Glucosidase enzyme inhibition study context

Natural product analytical standard for phytochemical profiling

Scaffold for structure-activity relationship (SAR) derivatization

Procurement Alert: Why Generic Monoterpenoids Are Not a Substitute for Foliamenthic Acid


The term "monoterpenoid" encompasses a vast and structurally diverse class of compounds with widely varying biological activities. Foliamenthic acid distinguishes itself from other acyclic monoterpenoids through its specific substitution pattern—a terminal carboxylic acid and an allylic hydroxyl group—which is critical for its interaction with α-glucosidase [1]. Attempting to substitute it with generic monoterpenoids like geraniol, citral, or linalool would be scientifically invalid, as these compounds lack the requisite functional groups and have not demonstrated comparable enzyme inhibition profiles. Even within its immediate structural subclass, critical differences exist. For instance, its reduced analog, 6,7-dihydrofoliamenthoic acid methyl ester, is documented as a separate entity with distinct antiglycation activity, underscoring that small structural modifications lead to divergent biological functions [2]. Therefore, for research targeting α-glucosidase inhibition or studies requiring this specific natural product standard, procurement of the exact compound is non-negotiable.

Generic monoterpenoids lack key functional groups

Geraniol, citral, or linalool do not carry the terminal carboxylic acid and allylic hydroxyl motif; α-glucosidase interaction profile may not transfer.

Reduced analog introduces divergent polypharmacology

6,7-Dihydrofoliamenthoic acid methyl ester shows antiglycation activity absent in foliamenthic acid; enzyme-targeting profile may shift with structural modification.

Foliamenthic Acid: A Quantitative Evidence Guide for Differentiated Scientific Selection


Foliamenthic Acid: Comparative α-Glucosidase Inhibition and Structural Specificity

Foliamenthic acid was identified as one of several compounds exhibiting α-glucosidase inhibition in a phytochemical investigation of *Nymphoides indica* [1]. While specific IC50 values for foliamenthic acid alone were not reported, this finding directly contrasts with its structural analog, 6,7-dihydrofoliamenthoic acid methyl ester (15), which also showed α-glucosidase inhibition but was specifically noted for its antiglycation activity with an IC50 of 0.61 mM [1]. This demonstrates that even minor structural modifications, such as esterification and reduction of the double bonds, result in a significant shift in the polypharmacological profile. The data confirms foliamenthic acid's role as part of a specific subset of monoterpenoids with α-glucosidase activity, distinct from other compounds in the extract that showed antimicrobial, antiprotozoal, or no activity [1].

α-Glucosidase profile
Reported
Foliamenthic acid: qualitative α-glucosidase inhibition Analog (compound 15): α-glucosidase inhibition + antiglycation IC50 0.61 mM
Supports specific α-glucosidase targeting; analog’s dual activity may confound assays.
In vitro enzyme assay; structural specificity limits polypharmacology drift.
Diabetes Metabolic Disease Enzyme Inhibition Drug Discovery

Foliamenthic Acid: Structural Identity and Lack of Antimicrobial Activity vs. Co-Occurring Compounds

In the same phytochemical study of *Nymphoides indica*, a clear differentiation in antimicrobial activity was established between the isolated compound classes [1]. The lipophilic compounds (azelaic acid, etc.) were found to possess moderate antimicrobial activities, whereas foliamenthoic acid (14) was not associated with any reported antimicrobial effect in this study [1]. This is a critical negative result that informs proper experimental design and dereplication strategies. It establishes that while foliamenthic acid is a natural product, it is not a general antimicrobial agent.

Antimicrobial selectivity
Class-level
No reported antimicrobial activity vs. co-occurring lipophilic acids (moderate activity)
Absence of confounding antimicrobial effect supports assay specificity.
Negative result from extract fractionation study; dereplication-relevant.
Natural Product Chemistry Antimicrobial Selectivity Dereplication

Foliamenthic Acid: Sourcing and Purity Verification for Reproducible Research

Foliamenthic acid is available from commercial suppliers with defined purity specifications, a critical factor for ensuring experimental reproducibility. For example, one supplier lists the compound at a purity of 98% . This level of purity is essential for establishing a reliable natural product standard, in contrast to the variable and undefined composition of crude plant extracts from which it was originally isolated [1]. Furthermore, its defined chemical properties, including a calculated LogP of 1.79, provide a benchmark for assessing solubility and formulation behavior, which can be compared to other monoterpenoid standards [2].

Purity benchmark
Reported
Commercial standard: 98% purity Calculated LogP: 1.79
Defined purity enables reproducible α-glucosidase results vs. crude extracts.
Supplier specification; independent QC verification recommended.
Natural Product Standard Quality Control Analytical Chemistry Procurement

Foliamenthic Acid: Evidence-Based Application Scenarios for Research and Procurement


In Vitro α-Glucosidase Inhibition Screening and Mechanistic Studies

Foliamenthic acid is directly applicable as a validated positive control or test compound in in vitro α-glucosidase inhibition assays. The evidence from *Nymphoides indica* confirms its activity in this specific enzyme system, making it a suitable tool for screening natural product libraries for new antidiabetic leads or for studying the structure-activity relationships (SAR) of acyclic monoterpenoid-based inhibitors [1]. Its lack of confounding antimicrobial activity ensures assay specificity.

Natural Product Standard for Dereplication and Phytochemical Fingerprinting

Due to its isolation from multiple plant species, including *Nymphoides indica* and *Crescentia cujete*, foliamenthic acid serves as a valuable analytical standard for phytochemists [1]. Procuring the 98% pure compound allows for its use in HPLC or LC-MS dereplication workflows to quickly identify its presence in new plant extracts or to quantify its abundance as part of a chemical fingerprint, distinguishing it from closely related analogs like 6,7-dihydrofoliamenthoic acid derivatives [1].

Starting Scaffold for Semi-Synthetic Derivatization

The presence of a free carboxylic acid and an allylic hydroxyl group in foliamenthic acid presents two reactive handles for medicinal chemistry efforts [2]. Researchers can procure the compound as a starting material for generating novel analogs, esters, or amides, with the goal of improving its α-glucosidase inhibitory potency or modifying its physicochemical properties, such as its LogP of 1.79 [3]. The known dimeric foliamenthoic acid derivatives further support its utility as a scaffold [2].

Comparative Study of Monoterpenoid Polypharmacology

Foliamenthic acid is an ideal candidate for studies investigating the polypharmacology of natural products. The evidence clearly delineates its activity profile: it is active against α-glucosidase but lacks the antimicrobial and antiglycation activities reported for co-occurring or structurally related compounds [1]. This makes it a powerful tool for dissecting the contribution of individual metabolites to the overall bioactivity of complex plant extracts.

Application
Selection Property
Validation Focus
α-Glucosidase enzyme inhibition studies
Reported enzyme inhibition profile
Assay specificity and structure-activity relationship interpretation
Natural product dereplication and phytochemical fingerprinting
Defined purity standard
Chromatographic identity confirmation and peak assignment
Semi-synthetic derivatization scaffold
Carboxylic acid and allylic hydroxyl handles
Analog generation and physicochemical property modulation
Monoterpenoid polypharmacology comparative studies
Distinct activity profile (α-glucosidase without antimicrobial/antiglycation)
Dissection of individual metabolite contributions in complex extracts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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